molecular formula C7H4N4 B1521249 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile CAS No. 633328-50-4

1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile

Cat. No.: B1521249
CAS No.: 633328-50-4
M. Wt: 144.13 g/mol
InChI Key: MMHFIJOAWVYGEO-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile is a heterocyclic aromatic organic compound characterized by a pyrazole ring fused to a pyridine ring, with a cyano group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile can be synthesized through several methods[_{{{CITATION{{{2{A new and straightforward route to synthesize novel pyrazolo[3,4-b ...](https://pubs.rsc.org/en/content/articlepdf/2023/RA/D2RA07521K). One common approach involves the cyclization of appropriate precursors such as pyridine derivatives and hydrazines under acidic or basic conditions[{{{CITATION{{{2{A new and straightforward route to synthesize novel pyrazolo3,4-b .... Another method includes the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with acidic catalysts like amorphous carbon-supported sulfonic acid (AC-SO3H)[{{{CITATION{{{_2{A new and straightforward route to synthesize novel pyrazolo3,4-b ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Green chemistry principles, such as the use of non-toxic catalysts and solvent-free conditions, are often employed to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{A new and straightforward route to synthesize novel pyrazolo3,4-b ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted pyrazolopyridines.

Scientific Research Applications

1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile has garnered interest in scientific research due to its diverse applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound exhibits biological activity, including antibacterial and antifungal properties[_{{{CITATION{{{_3{One-pot two-step facile synthesis of new 6,7-dihydro-1H—pyrazolo 3,4 ....

  • Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.

  • Industry: Its derivatives are used in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile is structurally similar to other pyrazolopyridines, such as 1H-Pyrazolo[3,4-b]pyridine-5-carboxylate and 4,6-Diamino-1,3-diphenyl-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile[_{{{CITATION{{{2{A new and straightforward route to synthesize novel pyrazolo3,4-b ...[{{{CITATION{{{_4{Green synthesis of highly functionalized heterocyclic bearing pyrazole ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-023-01053-7). These compounds share the pyrazole-pyridine core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

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Properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHFIJOAWVYGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663719
Record name 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633328-50-4
Record name 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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